molecular formula C6H7NO2 B1585576 Methyl 1H-pyrrole-1-carboxylate CAS No. 4277-63-8

Methyl 1H-pyrrole-1-carboxylate

Cat. No.: B1585576
CAS No.: 4277-63-8
M. Wt: 125.13 g/mol
InChI Key: MORALDOSFHZOQS-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as “Methyl 1-pyrrolecarboxylate” and "1H-Pyrrole-1-carboxylic acid, methyl ester" .


Synthesis Analysis

The synthesis of “this compound” has been reported in various studies. One approach involves the use of solid bases as effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) . The formation of “this compound” is closely related to the basicity of the catalysts . Another study reported the synthesis of pyrrole esters via a simple enzymatic approach (Novozym 435) for transesterification .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .


Chemical Reactions Analysis

“this compound” can react with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent . It is also reported that the compound can be synthesized by highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .


Physical And Chemical Properties Analysis

“this compound” is a clear colorless to very slightly yellow liquid . It has a density of 1.113 g/mL at 25 °C, a boiling point of 180 °C, and a melting point of 166-167°C .

Scientific Research Applications

Antimicrobial Applications

  • Novel derivatives of methyl 1H-pyrrole-1-carboxylate, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have shown significant antimicrobial activities. These derivatives were synthesized using a series of reactions including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. Their structure was characterized using various spectroscopic methods, and they demonstrated good antibacterial and antifungal properties, enhanced by the presence of a methoxy group in the structure (Hublikar et al., 2019).

Synthesis and Chemical Properties

  • The synthesis of methyl pyrrole-1-carboxylate was achieved through a highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate. Solid bases were effective catalysts in this process, with the reaction's efficiency closely related to the base's basicity. This study provided insights into the activation mechanism of pyrrole in this reaction (Fan et al., 2008).

  • Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield through reactions involving 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols, catalyzed by iron-containing catalysts. This research also proposed a probable reaction mechanism and calculated the rate constants and energies of activation for these reactions (Khusnutdinov et al., 2010).

Optical and Fluorescent Sensors

  • A study on ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate demonstrated its efficacy as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ detection. This compound's binding mechanism was investigated through various analytical techniques, including UV-Vis absorption analysis and fluorescence measurements. Its practical applications include monitoring intracellular Zn2+ in glioma cells (Yang et al., 2018).

Magnetic Applications

  • Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been used to create high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This was the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for paramagnetic transition metal ions, forming a 1D polymeric topology (Giannopoulos et al., 2014).

Safety and Hazards

“Methyl 1H-pyrrole-1-carboxylate” is flammable and poses a risk of ignition . It is toxic if swallowed and harmful if inhaled . It also causes serious eye damage . Safety measures include avoiding open flames, hot surfaces, and sources of ignition, taking precautionary measures against static discharge, and changing contaminated clothing .

Future Directions

While “Methyl 1H-pyrrole-1-carboxylate” is an important chemical for the production of various compounds, there is a need for more research to clearly understand its action mechanisms . Furthermore, despite the importance of its scaffold, there are only a few Structure-Activity Relationship (SAR) research on it .

Properties

IUPAC Name

methyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORALDOSFHZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195422
Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-63-8
Record name 1H-Pyrrole-1-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrole-1-carboxylate
Source ChemIDplus
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Record name Methyl 1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrrole-1-carboxylate
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Synthesis routes and methods

Procedure details

Potassium (5.85 g, 0.15 mol) was added to a solution of 10 ml pyrrole (0.145 mol) in 80 ml hot cyclohexane in several portions. The mixture was refluxed for 1 hour. To this cold solution was added 15 g (0.16 mol) methyl chloroformate slowly. After addition, the mixture was stirred at room temperature for 30 minutes. During this period, 2.5 ml dimethyl sulfoxide was added for catalysis. After quenching with ice-water, the organic layer was separated and the aqueous layer extracted with ether. The combined organic layer was washed with 10% sodium bicarbonate, sat. sodium chloride and dried over magnesium sulfate. Removal of solvent yielded 17.4 g of a liquid. Bulb to bulb distillation gives 16.5 g N-carbomethoxy pyrrole 21 as a colorless liquid, yield 91%. The product requires storage at −20° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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